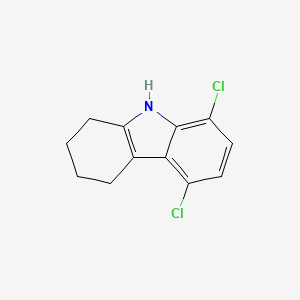
Pyrazole, 1-benzyl-5-(2-(dibutylamino)ethoxy)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole, 1-benzyl-5-(2-(dibutylamino)ethoxy)-3-methyl-: is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methylpyrazole as the core structure.
Benzyl Group Introduction: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and an aluminum chloride catalyst.
Dibutylaminoethoxy Group Addition: The dibutylaminoethoxy group can be added through nucleophilic substitution reactions involving 2-(dibutylamino)ethanol and appropriate leaving groups.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often synthesized in batches to ensure quality control and consistency.
Catalysts and Solvents: The choice of catalysts and solvents can vary depending on the specific synthetic route chosen, with common catalysts including aluminum chloride and solvents like dichloromethane.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Various nucleophiles, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the compound, often leading to the formation of amines.
Substitution Products: Substituted pyrazoles with different functional groups.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, including potential use as a drug candidate. Industry: It can be used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context, but it generally involves binding to the active site of the target molecule, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
Imidazole: Another five-membered heterocyclic compound with two nitrogen atoms.
Pyrazine: A six-membered heterocyclic compound with two nitrogen atoms.
Pyridine: A six-membered heterocyclic compound with one nitrogen atom.
Uniqueness: Pyrazole, 1-benzyl-5-(2-(dibutylamino)ethoxy)-3-methyl- is unique due to its specific substituents, which confer distinct chemical and biological properties compared to other pyrazoles and similar heterocycles.
Properties
CAS No. |
5372-21-4 |
|---|---|
Molecular Formula |
C21H33N3O |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
N-[2-(2-benzyl-5-methylpyrazol-3-yl)oxyethyl]-N-butylbutan-1-amine |
InChI |
InChI=1S/C21H33N3O/c1-4-6-13-23(14-7-5-2)15-16-25-21-17-19(3)22-24(21)18-20-11-9-8-10-12-20/h8-12,17H,4-7,13-16,18H2,1-3H3 |
InChI Key |
DLXRPQHTOHFQQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCOC1=CC(=NN1CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,4aR)-4a-methyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl] acetate](/img/structure/B15348850.png)

![1-[(Z)-but-2-en-2-yl]aziridine-2-carbonitrile](/img/structure/B15348871.png)










